3-Methoxy-3-methylbutanehydrazide
Overview
Description
3-Methoxy-3-methylbutanehydrazide is a useful research compound. Its molecular formula is C6H14N2O2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
- The primary targets of 3-Methoxy-3-methylbutanehydrazide are cellular receptors. Receptors can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets . For drugs to exert their effects, they must bind to these receptors with sufficient affinity. Once bound, the drug’s intrinsic activity activates the receptor, leading to downstream signaling.
Mode of Action
- this compound’s mechanism of action involves the cannabinoid system. It interacts with cannabinoid receptors (CB1 and CB2) located in the central and peripheral nervous system, bones, heart, liver, lungs, vascular endothelium, and reproductive system . Activation of CB1 and CB2 receptors modulates various physiological processes, including pain perception, inflammation, and immune responses.
Biochemical Analysis
Biochemical Properties
3-Methoxy-3-methylbutanehydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and oxidoreductases, facilitating the breakdown and oxidation of specific substrates. The nature of these interactions involves the formation of transient complexes, which enhance the catalytic efficiency of the enzymes involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to protect against oxidative stress by inhibiting caspase-3 and cathepsin D, thereby preventing apoptosis . Additionally, it affects the expression of genes involved in antioxidant defense mechanisms, enhancing the cell’s ability to combat oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as caspase-3, by binding to their active sites and preventing substrate access . This inhibition leads to a decrease in apoptotic activity, promoting cell survival. Furthermore, this compound can activate transcription factors that upregulate genes involved in cellular defense mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound maintains its protective effects on cells for extended periods, although its efficacy may diminish slightly over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits protective effects on cellular function without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage, and toxicity increases with further dosage escalation.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites . These metabolites can further participate in metabolic flux, influencing the levels of other metabolites within the cell. The compound’s metabolism is crucial for its detoxification and elimination from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The compound’s distribution is influenced by its affinity for different cellular compartments and its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and protecting against oxidative stress.
Properties
IUPAC Name |
3-methoxy-3-methylbutanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,10-3)4-5(9)8-7/h4,7H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGYSRNPYRYLLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.